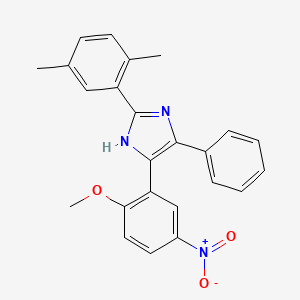
2-(2,5-dimethylphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole
Overview
Description
2-(2,5-dimethylphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole, also known as DPN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPN is a member of the imidazole family of compounds and is widely used as a research tool for understanding the mechanism of action of various biological processes.
Mechanism of Action
2-(2,5-dimethylphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole binds to the ligand-binding domain of ERRs and activates their transcriptional activity. This results in the upregulation of genes involved in energy metabolism and mitochondrial biogenesis. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the modulation of mitochondrial function, and the inhibition of cancer cell growth. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2,5-dimethylphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole is its high potency and specificity for ERRs, which allows for the selective activation of ERRs without affecting other nuclear receptors. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-(2,5-dimethylphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole, including the development of more potent and selective agonists of ERRs, the identification of new biological targets of this compound, and the investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases.
Conclusion
This compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent agonist of ERRs and has been extensively used as a research tool for understanding the mechanism of action of various biological processes. This compound has a wide range of biochemical and physiological effects and may have potential therapeutic applications in various diseases.
Scientific Research Applications
2-(2,5-dimethylphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole has been extensively used as a research tool in various fields, including pharmacology, biochemistry, and physiology. This compound is a potent agonist of estrogen-related receptors (ERRs) and has been used to study the role of ERRs in various biological processes, including energy metabolism, mitochondrial biogenesis, and cancer.
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-9-10-16(2)19(13-15)24-25-22(17-7-5-4-6-8-17)23(26-24)20-14-18(27(28)29)11-12-21(20)30-3/h4-14H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMXYZPELDTZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC(=C(N2)C3=C(C=CC(=C3)[N+](=O)[O-])OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B3960939.png)
![4-[5-ethyl-2-(ethylthio)-3-thienyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3960944.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3960950.png)
![2-amino-4-[2-(ethylthio)-3-thienyl]-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960957.png)


![5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3960982.png)

![ethyl 4-[(1-piperidinylacetyl)amino]benzoate hydrochloride](/img/structure/B3960999.png)
![N-[(4-methoxyphenyl)sulfonyl]norleucine](/img/structure/B3961004.png)
![3-benzyl-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B3961013.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B3961015.png)
![7-(cyclohexylmethyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3961017.png)
![3-(3,4-dichlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3961024.png)